1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene
Overview
Description
1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene typically involves the reaction of 4-chlorobenzaldehyde with phenylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Methoxy derivatives.
Scientific Research Applications
1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-phenyl-1,3-butadiene: Similar structure but with a bromine atom instead of chlorine.
1-(4-Methoxyphenyl)-4-phenyl-1,3-butadiene: Contains a methoxy group instead of a chlorine atom.
1-(4-Nitrophenyl)-4-phenyl-1,3-butadiene: Features a nitro group in place of the chlorine atom.
Uniqueness: 1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZRNUFCYQISX-KBXRYBNXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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